6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one
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Overview
Description
6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one is a complex organic compound that features a unique combination of benzothiazole, diazepane, and pyrimidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the diazepane moiety. The final step involves the coupling of the pyrimidinone ring under controlled conditions. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly on the benzothiazole and pyrimidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions are typically controlled to ensure selective reactions and high yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
Benzothiazole derivatives: Explored for their antimicrobial and anticancer properties.
Uniqueness
6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one stands out due to its unique combination of structural features, which may confer distinct pharmacological activities and therapeutic potential .
Properties
Molecular Formula |
C17H19N5O3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C17H19N5O3S/c1-20-12-18-15(11-16(20)23)21-7-4-8-22(10-9-21)17-13-5-2-3-6-14(13)26(24,25)19-17/h2-3,5-6,11-12H,4,7-10H2,1H3 |
InChI Key |
YXWLZBLGLSDECX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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